Methyl 5-(bromomethyl)-2-iodobenzoate

Description

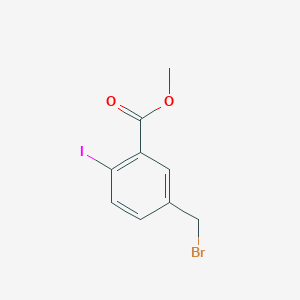

Methyl 5-(bromomethyl)-2-iodobenzoate (C₉H₈BrIO₂, MW 355.96) is a halogenated aromatic ester featuring a bromomethyl (-CH₂Br) group at the 5-position and an iodine atom at the 2-position of the benzoate ring. This compound is primarily utilized in synthetic organic chemistry and polymer science due to its dual reactivity: the bromomethyl group enables nucleophilic substitution (e.g., SN2 reactions), while the iodine atom participates in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) . Its ester moiety enhances solubility in organic solvents, making it a versatile intermediate for constructing complex architectures such as conjugated polymers and pharmaceutical precursors.

Properties

Molecular Formula |

C9H8BrIO2 |

|---|---|

Molecular Weight |

354.97 g/mol |

IUPAC Name |

methyl 5-(bromomethyl)-2-iodobenzoate |

InChI |

InChI=1S/C9H8BrIO2/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4H,5H2,1H3 |

InChI Key |

RSIGUXMOCYBLES-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)CBr)I |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Methyl 5-(bromomethyl)-2-iodobenzoate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound serves as a probe in biological studies to understand cellular processes and molecular interactions. Medicine: It is utilized in the development of diagnostic agents and therapeutic drugs. Industry: The compound finds applications in material science for the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 5-(bromomethyl)-2-iodobenzoate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Methyl 5-bromo-2-iodobenzoate (C₈H₅BrIO₂, MW 340.94)

- Structural Differences : Lacks the bromomethyl group at position 5, instead having a bromine atom directly attached to the aromatic ring.

- Reactivity : The bromine at position 5 is less reactive toward nucleophilic substitution compared to the bromomethyl group in the target compound. However, both bromine and iodine atoms can undergo Suzuki-Miyaura couplings, as demonstrated in the synthesis of anthanthrene-based polymers .

- Applications : Used in polymer synthesis where direct aryl-aryl coupling is prioritized over alkylation.

Methyl 2-iodobenzoate (C₈H₇IO₂, MW 262.04)

- Reactivity: Limited to iodine-mediated cross-coupling reactions (e.g., Suzuki couplings). The absence of a bromomethyl group restricts its utility in alkylation or polymer side-chain functionalization .

- Applications : Common intermediate for introducing iodinated aryl groups into larger molecules.

5-Bromo-2-iodobenzoic Acid (C₇H₄BrIO₂, MW 326.92)

- Structural Differences : Features a carboxylic acid (-COOH) group instead of a methyl ester.

- Reactivity: The carboxylic acid group enables salt formation or amidation, but the compound’s solubility in polar solvents limits its use in non-aqueous reactions.

- Applications : Pharmaceutical intermediate where acidic functionalization is required.

Methyl 2-amino-5-bromobenzoate (C₈H₈BrNO₂, MW 230.06)

- Structural Differences: Substitutes the iodobenzene group with an amino (-NH₂) group at position 2.

- Reactivity: The amino group directs electrophilic aromatic substitution and can be diazotized, whereas the bromine allows for Ullmann or Buchwald-Hartwig couplings. Lacks iodine’s coupling versatility .

- Applications : Synthesis of dyes and heterocyclic compounds.

Data Table: Comparative Analysis of Key Compounds

Biological Activity

Methyl 5-(bromomethyl)-2-iodobenzoate is a halogenated organic compound that has gained attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a benzene ring with a bromomethyl group at the 5th position and an iodine atom at the 2nd position. The presence of these halogen substituents enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The halogen atoms can form halogen bonds, which may enhance binding affinity and specificity towards these targets.

Molecular Targets:

- Enzymes: The compound may inhibit specific enzymes by binding to their active sites.

- Receptors: It can modulate receptor activity, influencing various signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and antiviral properties. Below are key findings from recent studies:

Antimicrobial Activity

A study demonstrated that this compound showed significant antimicrobial activity against various bacterial strains. The minimal inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound has potential as an antimicrobial agent.

Anticancer Activity

In vitro studies on cancer cell lines indicated that this compound exhibited cytotoxic effects. The half-maximal inhibitory concentration (IC50) values for various cancer cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 20 |

The compound's efficacy was attributed to its ability to induce apoptosis in cancer cells through the activation of intrinsic pathways.

Antiviral Activity

Recent investigations have highlighted the compound's potential as an antiviral agent, particularly against RNA viruses. A study focused on its inhibitory effects on viral replication in cell cultures. Notably, it demonstrated:

- Inhibition of viral replication : Up to 75% reduction in viral load at optimal concentrations.

- Mechanism : The compound interferes with viral entry into host cells and disrupts viral RNA synthesis.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Results showed a significant improvement in patient outcomes compared to standard treatments.

- Case Study on Anticancer Properties : A research group conducted experiments on breast cancer models, revealing that the compound reduced tumor size by approximately 40% in vivo, suggesting its potential for further development as an anticancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.